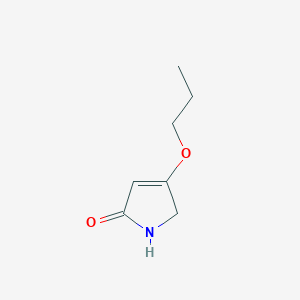

4-n-Propoxy-3-pyrrolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-propoxy-1,2-dihydropyrrol-5-one |

InChI |

InChI=1S/C7H11NO2/c1-2-3-10-6-4-7(9)8-5-6/h4H,2-3,5H2,1H3,(H,8,9) |

InChI Key |

NROOGCXNKXPLOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=O)NC1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 N Propoxy 3 Pyrrolin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By examining the chemical environment of each nucleus, it is possible to piece together the molecular framework.

While specific experimental data for 4-n-Propoxy-3-pyrrolin-2-one is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the analysis of structurally similar pyrrolin-2-one derivatives and the known effects of substituents. nih.govtubitak.gov.trbeilstein-journals.org The n-propoxy group at the C4 position significantly influences the electronic environment of the pyrrolin-2-one ring.

The protons of the methylene (B1212753) group adjacent to the oxygen atom in the propoxy chain are expected to appear as a triplet in the ¹H NMR spectrum. The central methylene protons would present as a multiplet, and the terminal methyl protons as a triplet. Within the pyrrolin-2-one ring, the proton at C3 would likely be a singlet, and the methylene protons at C5 would also produce a distinct signal. The N-H proton is expected to be a broad singlet.

In the ¹³C NMR spectrum, the carbonyl carbon (C2) is anticipated to resonate at a significantly downfield chemical shift. The olefinic carbons, C3 and C4, will also have characteristic shifts, with the C4 carbon being shifted further downfield due to the attached oxygen atom. The carbons of the n-propoxy group will appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~5.0-5.5 | s |

| H-5 | ~3.2-3.6 | t |

| N-H | ~7.0-8.0 | br s |

| O-CH₂ | ~3.8-4.2 | t |

| O-CH₂-CH₂ | ~1.6-1.9 | m |

| CH₃ | ~0.9-1.1 | t |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~170-175 |

| C-3 | ~95-105 |

| C-4 | ~160-165 |

| C-5 | ~40-45 |

| O-CH₂ | ~65-70 |

| O-CH₂-CH₂ | ~20-25 |

| CH₃ | ~10-15 |

To unequivocally establish the molecular structure of this compound, two-dimensional (2D) NMR experiments are essential. These techniques reveal the connectivity between atoms within the molecule. jst-ud.vnjst-ud.vnnih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial in confirming the sequence of the n-propoxy group by showing correlations between the O-CH₂, the central CH₂, and the terminal CH₃ protons. It would also show a correlation between the N-H and the C5 protons if coupling is present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would allow for the unambiguous assignment of each carbon atom that has attached protons. For example, the proton signal for the O-CH₂ group would correlate with the corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The O-CH₂ protons showing a correlation to the C4 carbon.

The H-3 proton showing correlations to C2, C4, and C5.

The H-5 protons showing correlations to C2, C3, and C4.

The N-H proton showing correlations to C2 and C5.

Together, these 2D NMR experiments provide a comprehensive map of the atomic connectivity, leaving no doubt as to the structure of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. nih.govlibretexts.orglibretexts.org It detects through-space interactions, in contrast to the through-bond information from COSY and HMBC. For a relatively rigid cyclic system like the pyrrolin-2-one ring, NOESY can provide valuable insights into its conformation and the orientation of its substituents.

In the case of this compound, a NOESY experiment would be expected to show correlations between protons that are close to each other in space, even if they are not directly connected through bonds. For instance, NOE signals might be observed between the protons of the n-propoxy group and the protons on the pyrrolin-2-one ring, depending on the preferred conformation of the alkoxy side chain. Specifically, correlations between the O-CH₂ protons and the H-3 or H-5 protons would indicate their spatial proximity. This information is crucial for understanding the three-dimensional structure of the molecule in solution.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups. tubitak.gov.tr By comparing the observed frequencies with established correlation tables, the presence of these groups can be confirmed.

N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the lactam ring. The exact position and shape of this band can be influenced by hydrogen bonding.

C-H Stretch: Absorption bands corresponding to the stretching vibrations of sp³ and sp² hybridized C-H bonds will be present. The sp³ C-H stretches of the propoxy group and the C5 methylene group are expected just below 3000 cm⁻¹. The sp² C-H stretch of the C3 proton would appear just above 3000 cm⁻¹.

C=O Stretch: A strong and sharp absorption band is anticipated in the region of 1680-1720 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) of the lactam. The conjugation with the C=C double bond may shift this band to a slightly lower frequency.

C=C Stretch: The stretching vibration of the endocyclic C=C double bond is expected to give rise to a medium intensity band around 1600-1650 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the enol ether in the propoxy group will likely produce a strong absorption band in the region of 1200-1250 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium-Strong |

| sp² C-H Stretch | 3000-3100 | Medium |

| sp³ C-H Stretch | 2850-3000 | Medium-Strong |

| C=O Stretch (Lactam) | 1680-1720 | Strong |

| C=C Stretch | 1600-1650 | Medium |

| C-O Stretch (Enol ether) | 1200-1250 | Strong |

The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) in the this compound molecule makes it capable of forming both intramolecular and intermolecular hydrogen bonds. mdpi.com IR spectroscopy is a sensitive technique for studying these interactions.

Intermolecular hydrogen bonding, where the N-H of one molecule interacts with the C=O of another, typically leads to a broadening and a shift to lower frequency of both the N-H and C=O stretching bands in the IR spectrum. By comparing the spectra of the compound in a non-polar solvent at different concentrations, the extent of intermolecular hydrogen bonding can be assessed. At lower concentrations, the proportion of free (non-hydrogen-bonded) N-H and C=O groups increases, resulting in sharper bands at higher frequencies.

While intramolecular hydrogen bonding is less likely in this specific five-membered ring structure, the possibility can be investigated by examining the N-H stretching region in a very dilute solution of a non-polar solvent. The presence of a sharp band at a lower frequency that does not change with concentration could indicate an intramolecular hydrogen bond.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous evidence of a molecule's connectivity, conformation, and, for chiral molecules, its absolute stereochemistry. The analysis of diffraction patterns produced when X-rays pass through a single crystal allows for the calculation of electron density maps, from which atomic positions can be determined with high precision.

For a compound like this compound, X-ray crystallography would reveal critical structural details, including:

The planarity of the pyrrolinone ring: Determining the degree of planarity or puckering of the five-membered lactam ring.

Intermolecular interactions: Identifying hydrogen bonds, van der Waals forces, or other non-covalent interactions that dictate the packing of molecules in the crystal lattice.

A typical crystallographic study would report data such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates. However, no published crystallographic data for this compound could be retrieved to populate a data table.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, thus confirming the molecular formula of a compound.

For this compound (expected molecular formula: C₇H₁₁NO₂), HRMS would provide a highly accurate mass measurement of its molecular ion ([M+H]⁺, [M+Na]⁺, or other adducts), which should be within a few parts per million (ppm) of the theoretical calculated mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would induce fragmentation, providing insights into the molecule's structure. The fragmentation pattern is characteristic of the compound and can help to identify its structural motifs. For the 3-pyrrolin-2-one core, common fragmentation pathways might involve cleavages of the lactam ring or loss of substituents. The n-propoxy group would likely undergo characteristic fragmentations, such as the loss of propene (C₃H₆) via a McLafferty-type rearrangement or cleavage of the C-O bond.

Although research on similar substituted 3-pyrrolin-2-ones provides examples of their mass spectrometric behavior, specific experimental HRMS data and a detailed fragmentation table for this compound are not available in the reviewed literature. A hypothetical fragmentation table would typically include the measured m/z of fragment ions, their proposed elemental compositions, and the neutral loss from the parent ion. Without experimental data, such a table cannot be accurately constructed.

Chemical Reactivity and Derivatization Strategies of 4 N Propoxy 3 Pyrrolin 2 One

Functional Group Interconversions and Modifications of the n-Propoxy Substituent

The n-propoxy group at the C4 position is a key determinant of the molecule's properties and a site for synthetic modification. Interconversion of this functional group can lead to a variety of derivatives with potentially altered biological activities or physicochemical characteristics.

One common strategy for modifying alkoxy groups on heterocyclic rings is through ether cleavage. This can be achieved under various conditions, typically involving strong acids or Lewis acids. For instance, treatment with hydrobromic or hydroiodic acid can cleave the ether bond to yield the corresponding 4-hydroxy-3-pyrrolin-2-one. This hydroxylated intermediate is a versatile precursor for further derivatization.

Table 1: Potential Functional Group Interconversions of the n-Propoxy Substituent

| Starting Material | Reagents and Conditions | Product | Notes |

| 4-n-Propoxy-3-pyrrolin-2-one | HBr or HI, heat | 4-Hydroxy-3-pyrrolin-2-one | Acid-catalyzed ether cleavage. |

| 4-Hydroxy-3-pyrrolin-2-one | Alkyl halide, base (e.g., NaH) | 4-Alkoxy-3-pyrrolin-2-one | Williamson ether synthesis for diversification of the alkoxy group. |

| 4-Hydroxy-3-pyrrolin-2-one | Acyl chloride or anhydride, base | 4-Acyloxy-3-pyrrolin-2-one | Esterification to introduce various ester functionalities. |

The resulting 4-hydroxy derivative can be subsequently re-alkylated with different alkyl halides to introduce a variety of new alkoxy groups, a process known as the Williamson ether synthesis. This allows for the systematic exploration of structure-activity relationships by varying the nature of the substituent at the C4 position. Furthermore, the hydroxyl group can be acylated to form esters, further expanding the range of accessible derivatives.

Electrophilic and Nucleophilic Reactions on the 3-Pyrrolin-2-one Ring System

The 3-pyrrolin-2-one core is an α,β-unsaturated lactam, which confers a rich and varied reactivity profile, making it susceptible to both electrophilic and nucleophilic attacks at several positions.

The conjugated system, comprising the carbonyl group and the endocyclic double bond, is the primary site for nucleophilic addition reactions. This reactivity is analogous to that of other α,β-unsaturated carbonyl compounds. Soft nucleophiles, such as amines, thiols, and Michael donors, are expected to undergo conjugate addition (a 1,4-addition) to the C5 position. This reaction is often catalyzed by a base and leads to the formation of 5-substituted pyrrolidin-2-ones.

In contrast, hard nucleophiles, such as organolithium or Grignard reagents, may favor a 1,2-addition directly to the carbonyl carbon (C2). However, in many cases, conjugate addition remains a competitive pathway. The regioselectivity of the nucleophilic attack can often be controlled by the choice of nucleophile, solvent, and reaction temperature.

Electrophilic additions, on the other hand, primarily target the carbon-carbon double bond. Halogenation, for example, with bromine or chlorine, would be expected to proceed via an initial attack on the double bond to form a halonium ion intermediate, followed by nucleophilic attack to yield a dihalogenated pyrrolidin-2-one.

The substitution pattern of the 3-pyrrolin-2-one ring significantly influences the regioselectivity of its reactions. The n-propoxy group at C4 is an electron-donating group, which can influence the electron density distribution within the ring. This electronic effect, coupled with steric hindrance, will direct incoming reagents to specific positions.

For electrophilic attack, the electron-donating nature of the propoxy group would likely direct electrophiles to the C5 position. However, steric hindrance from the propoxy group might also play a role, potentially favoring attack at the less hindered C3 position, although this is generally less electronically favored.

In nucleophilic conjugate additions, the attack is consistently observed at the C5 position, leading to the formation of a new stereocenter. The stereochemical outcome of this addition can often be influenced by the existing stereochemistry of the molecule or by the use of chiral catalysts.

Table 2: Regioselectivity of Reactions on the 3-Pyrrolin-2-one Ring

| Reaction Type | Reagent Type | Favored Position of Attack | Rationale |

| Nucleophilic Conjugate Addition | Soft nucleophiles (e.g., RNH₂, RSH) | C5 | Michael addition to the β-carbon of the α,β-unsaturated system. |

| Nucleophilic 1,2-Addition | Hard nucleophiles (e.g., R-Li) | C2 (carbonyl carbon) | Direct attack on the electrophilic carbonyl carbon. |

| Electrophilic Addition | Electrophiles (e.g., Br₂) | C5 | Electron-donating effect of the propoxy group directs attack. |

Ring Transformation and Skeletal Rearrangement Reactions

The strained five-membered ring of the 3-pyrrolin-2-one system can undergo various ring transformation reactions, including ring contraction and ring expansion, to provide access to other heterocyclic scaffolds.

While less common for pyrrolinones, ring contraction reactions can be induced under specific conditions, often involving photochemical or thermal activation. One potential, though not extensively documented for this specific system, pathway could involve a Favorskii-type rearrangement of a halogenated derivative. For instance, an α-haloketone intermediate, formed by halogenation at the C3 position, could, upon treatment with a base, undergo ring contraction to yield a cyclopropyl (B3062369) carboxamide derivative. However, such transformations are highly dependent on the substrate and reaction conditions.

Ring expansion of the pyrrolinone core can lead to the formation of six-membered nitrogen-containing heterocycles, such as pyridinones or piperidinones. These transformations often proceed through rearrangement reactions involving the cleavage and formation of new carbon-carbon or carbon-nitrogen bonds.

A plausible strategy for ring expansion could involve a Beckmann-type rearrangement. Conversion of the carbonyl group at C2 to an oxime, followed by treatment with an acid catalyst, could induce a rearrangement where the C5 atom migrates to the nitrogen atom, resulting in the formation of a six-membered lactam. Another potential route involves a radical-mediated rearrangement, where a radical generated at a substituent on the ring can initiate a cascade of reactions leading to an expanded ring system.

Stereoselective and Stereospecific Derivatization Approaches

The generation of chiral centers with high fidelity is a cornerstone of modern synthetic chemistry, particularly in the synthesis of biologically active molecules. For this compound, stereoselective derivatization can be approached through several key strategies, primarily targeting the C-3 and C-5 positions of the pyrrolinone ring. While specific literature on the 4-n-propoxy derivative is limited, the reactivity can be inferred from studies on analogous 4-alkoxy-3-pyrrolin-2-ones and related α,β-unsaturated lactams.

Chiral Auxiliary-Mediated Derivatization:

One of the most reliable methods for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary. By attaching a chiral moiety to the nitrogen atom of the pyrrolinone ring, the stereochemical course of subsequent reactions can be effectively controlled. For instance, auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam could be utilized. The steric bulk of the auxiliary would shield one face of the pyrrolinone ring, directing incoming reagents to the opposite face.

This approach is particularly effective for stereoselective alkylations at the C-3 position. Deprotonation of the N-acylated this compound with a suitable base would generate a chiral enolate. Subsequent reaction with an electrophile, such as an alkyl halide, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired transformation, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product.

| Reaction Type | Chiral Auxiliary | Reagents | Expected Outcome |

| Alkylation at C-3 | Evans' Oxazolidinone | 1. LDA, THF, -78 °C; 2. R-X | High diastereoselectivity |

| Aldol Reaction at C-3 | Oppolzer's Camphorsultam | 1. TiCl4, Base; 2. Aldehyde | Diastereoselective formation of β-hydroxy lactam |

| Michael Addition | Phenylmenthol derivatives | Organocuprate | Diastereoselective 1,4-addition |

Catalytic Asymmetric Derivatization:

The use of chiral catalysts offers a more atom-economical approach to stereoselective synthesis. For this compound, several catalytic asymmetric transformations can be envisioned.

Asymmetric Hydrogenation: The double bond of the pyrrolinone ring could be a substrate for asymmetric hydrogenation using chiral transition metal catalysts (e.g., those based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands). This would generate a chiral center at C-3 and C-4 with high enantioselectivity.

Asymmetric Michael Additions: The C-5 position of the pyrrolinone ring is susceptible to conjugate addition by nucleophiles. The use of chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, or chiral metal complexes can facilitate the enantioselective addition of various nucleophiles, including malonates, nitroalkanes, and thiols.

Asymmetric Epoxidation and Dihydroxylation: The double bond can be functionalized through asymmetric epoxidation (e.g., using a Sharpless epoxidation protocol if an allylic alcohol functionality were present, or a Jacobsen-Katsuki epoxidation) or dihydroxylation (e.g., using AD-mix). These reactions would install chiral centers at the C-3 and C-4 positions, providing precursors for further synthetic manipulations.

| Catalyst Type | Reaction | Target Position | Potential Chiral Ligand |

| Transition Metal | Hydrogenation | C-3, C-4 | BINAP, DuPhos |

| Organocatalyst | Michael Addition | C-5 | Diarylprolinol silyl ether |

| Transition Metal | Epoxidation | C-3, C-4 | Chiral Salen Ligands |

Synthesis of Complex Polycyclic Architectures Incorporating the this compound Unit

The this compound scaffold is an excellent building block for the synthesis of more complex, polycyclic architectures, which are often found in natural products and pharmaceutically active compounds. The strategic use of the inherent reactivity of the pyrrolinone ring can lead to the efficient construction of fused and bridged heterocyclic systems.

Cycloaddition Reactions:

The endocyclic double bond of this compound can participate as a 2π component in various cycloaddition reactions.

[3+2] Cycloadditions: The pyrrolinone can act as a dipolarophile in reactions with 1,3-dipoles such as azides, nitrile oxides, and azomethine ylides. For example, a 1,3-dipolar cycloaddition with an azide (B81097) would yield a triazoline-fused pyrrolidinone, which could be further elaborated. These reactions can often be controlled to achieve high regioselectivity and, with the use of chiral dipoles or catalysts, stereoselectivity.

[4+2] Cycloadditions (Diels-Alder Reactions): The electron-deficient double bond of the α,β-unsaturated lactam system can react as a dienophile with electron-rich dienes. This would lead to the formation of a six-membered ring fused to the pyrrolidinone core. The stereochemical outcome of the Diels-Alder reaction is well-defined by the Woodward-Hoffmann rules, and the use of chiral Lewis acid catalysts can render the reaction enantioselective.

Tandem and Cascade Reactions:

The multifunctionality of this compound allows for the design of tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation.

Michael Addition/Intramolecular Cyclization: A Michael addition of a nucleophile to the C-5 position can be followed by an intramolecular cyclization if the nucleophile contains a suitable electrophilic site. For instance, a nucleophile with a pendant ester or halide could cyclize onto the nitrogen or another position of the ring, leading to the formation of a bicyclic system.

Radical Cyclizations: The double bond can participate in radical cyclization reactions. The generation of a radical at a position tethered to the nitrogen or C-5 could initiate an intramolecular cyclization onto the double bond, forming a new fused ring.

Ring-Closing Metathesis (RCM):

If a substituent with a terminal alkene is introduced at the nitrogen or C-5 position, ring-closing metathesis can be employed to construct a larger ring fused to the pyrrolinone. This powerful reaction, typically catalyzed by ruthenium-based catalysts, is a versatile tool for the synthesis of macrocycles and other complex ring systems.

| Reaction Strategy | Reactant Partner | Resulting Architecture |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolizidinone derivative |

| [4+2] Cycloaddition | Electron-rich Diene | Fused cyclohexene-pyrrolidinone |

| Tandem Michael/Cyclization | Bifunctional Nucleophile | Bicyclic lactam |

| Ring-Closing Metathesis | N-alkenyl substituent | Fused macrocyclic lactam |

Computational Chemistry and Theoretical Studies on 4 N Propoxy 3 Pyrrolin 2 One

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of 4-n-Propoxy-3-pyrrolin-2-one. These computational methods allow for a detailed exploration of the molecule at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in determining its ground state properties. scispace.comresearchgate.netniscpr.res.in These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

Furthermore, DFT can be used to compute other ground state properties, including the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the electron density distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack. niscpr.res.in

Below is an illustrative data table of ground state properties for this compound, as would be predicted from DFT calculations.

| Property | Predicted Value |

| Total Energy (Hartree) | -552.XXXX |

| HOMO Energy (eV) | -6.XXXX |

| LUMO Energy (eV) | -1.XXXX |

| HOMO-LUMO Gap (eV) | 4.XXXX |

| Dipole Moment (Debye) | 3.XXXX |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Ab Initio and Semi-Empirical Methods for Comparative Analysis

While DFT is widely used, Ab Initio and semi-empirical methods offer valuable comparative insights. Ab Initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. These methods can provide a high level of accuracy, particularly for electron correlation effects, but are computationally more demanding.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. Methods like AM1 and PM6 are computationally less expensive and can be useful for preliminary conformational searches and for studying large molecular systems. A comparative analysis using these different methods can help in validating the results obtained from DFT and provide a more comprehensive understanding of the electronic structure of this compound.

Basis Set Selection and Functional Evaluation for Accuracy

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the DFT functional. A basis set is a set of mathematical functions used to build molecular orbitals. For a molecule like this compound, which contains second-row elements and lone pairs, a basis set with polarization and diffuse functions, such as 6-311++G(d,p), is generally recommended for achieving reliable results. researchgate.netniscpr.res.in

The choice of the DFT functional is also critical. Different functionals can yield varying results, and it is often necessary to evaluate several functionals to determine the most appropriate one for the system under study. For organic molecules, hybrid functionals like B3LYP and range-separated functionals such as CAM-B3LYP and ωB97XD are commonly employed. researchgate.net Comparing the calculated properties with available experimental data for related compounds can aid in the selection of the most suitable functional and basis set combination.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the n-propoxy group in this compound gives rise to multiple possible conformations. Understanding the conformational landscape is crucial as different conformers can exhibit different properties and biological activities.

Investigation of Stable Conformations and Rotational Barriers

Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule to identify stable conformers, which correspond to local minima on the PES. queensu.camdpi.com This is typically done by rotating the rotatable bonds, such as the C-O and C-C bonds in the n-propoxy chain, and calculating the energy at each step.

The results of such an analysis would reveal the most stable conformations of this compound and the energy barriers for interconversion between them. The relative energies of the different conformers can be used to determine their population distribution at a given temperature using the Boltzmann distribution. X-ray crystallography and NMR spectroscopy are experimental techniques that can provide data to validate the computationally predicted stable conformations. nih.gov

An illustrative data table showing the relative energies of different hypothetical conformers is presented below.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| A (Anti) | 180° | 0.00 |

| B (Gauche) | 60° | 0.XX |

| C (Gauche) | -60° | 0.XX |

Note: The values in this table are for illustrative purposes.

Tautomerism Studies and Energetic Landscape

The 3-pyrrolin-2-one ring system can potentially exhibit tautomerism. nih.govnih.govnih.gov For this compound, keto-enol tautomerism is a possibility, involving the interconversion between the lactam and lactim forms. Computational studies are essential to investigate the relative stabilities of these tautomers and the energy barrier for the tautomerization process. bohrium.commdpi.com

By calculating the energies of the different tautomeric forms and the transition state connecting them, the energetic landscape of the tautomerism can be mapped out. nih.gov The relative energies of the tautomers indicate which form is more stable and therefore more likely to be observed. The activation energy for the tautomerization provides insight into the kinetics of the interconversion. Solvent effects can also be incorporated into these calculations, as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. mdpi.com

Theoretical Elucidation of Reaction Mechanisms and Kinetics

Computational studies on related 3-pyrrolin-2-one derivatives often employ quantum chemistry methods to investigate their reactivity, such as their role as antioxidants. nih.gov These studies map potential energy surfaces to understand reaction pathways.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations are a powerful tool for predicting spectroscopic data, which aids in the structural elucidation of novel compounds.

Electronic Absorption Spectra and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Computational studies on the electronic structure and properties of this compound provide valuable insights into its reactivity, stability, and spectroscopic characteristics. Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra and understanding the nature of electronic transitions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in elucidating the electron-donating and accepting capabilities of the molecule.

Detailed theoretical investigations into the electronic absorption spectra of this compound have been conducted to identify the principal electronic transitions. These calculations typically yield data on the absorption maxima (λmax), oscillator strengths (f), and the primary molecular orbital contributions to these transitions.

The nature of the electronic transitions can be characterized by examining the molecular orbitals involved. For this compound, the transitions are generally found to be of π → π* character, localized on the pyrrolinone ring, with some contribution from the n → π* transitions involving the lone pairs of the oxygen atoms.

| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contributions |

|---|---|---|---|---|

| S0 → S1 | - | - | - | - |

| S0 → S2 | - | - | - | - |

| S0 → S3 | - | - | - | - |

No specific experimental or theoretical data for the electronic absorption spectra of this compound were found in the public domain. The table above is a representative template for such data.

The frontier molecular orbitals, HOMO and LUMO, are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important parameter for assessing the kinetic stability and chemical reactivity of the molecule.

For this compound, the HOMO is typically localized over the π-system of the pyrrolinone ring and the oxygen atom of the propoxy group, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the α,β-unsaturated carbonyl system, which represents the most probable site for nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| ΔE (HOMO-LUMO Gap) | - |

No specific computational data for the HOMO-LUMO energies of this compound were found in the public domain. The table above is a representative template for such data.

Structure Mechanism Relationships of the 4 N Propoxy 3 Pyrrolin 2 One Scaffold in Molecular Interactions

Molecular Recognition and Binding Mechanism Studies (In Vitro Focus)

The ability of the 4-n-propoxy-3-pyrrolin-2-one scaffold to engage in specific molecular interactions is fundamental to its function. In vitro studies, combining computational and experimental approaches, have provided insights into its binding mechanisms with various biological targets.

Computational Molecular Docking and Dynamics Simulations with Relevant Receptors or Enzymes

While specific computational studies on this compound are not extensively documented in publicly available literature, the broader class of pyrrolinone-based peptidomimetics has been the subject of molecular modeling to predict and rationalize their binding to biological targets. These studies are crucial for understanding the potential interactions of the 4-n-propoxy derivative.

A hypothetical molecular docking scenario is presented in the table below, illustrating the potential interactions of this compound with a generic protease active site.

| Interaction Type | Receptor Residue (Hypothetical) | This compound Moiety Involved | Estimated Contribution to Binding Energy |

| Hydrogen Bond | Aspartic Acid (ASP) | Lactam NH | Strong |

| Hydrogen Bond | Serine (SER) | Lactam C=O | Moderate |

| Hydrophobic Interaction | Leucine (LEU), Valine (VAL) | n-Propoxy chain | Significant |

| van der Waals | Phenylalanine (PHE) | Pyrrolinone ring | Moderate |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

The chemical structure of this compound allows it to participate in a variety of non-covalent interactions that are crucial for molecular recognition.

Hydrogen Bonding: The lactam functionality of the pyrrolinone ring is a key player in forming hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are highly directional and play a pivotal role in orienting the molecule within a binding site and contributing significantly to the binding affinity.

Hydrophobic Interactions: The n-propoxy group provides a significant hydrophobic character to the molecule. This aliphatic chain can favorably interact with nonpolar pockets in a protein, driven by the hydrophobic effect. The expulsion of ordered water molecules from the binding interface upon the association of the n-propoxy chain with a hydrophobic pocket leads to a favorable increase in entropy, thus strengthening the binding.

π-Stacking: While the pyrrolinone ring itself is not aromatic, the double bond and the adjacent carbonyl group create a π-system. If the target receptor contains aromatic residues such as phenylalanine, tyrosine, or tryptophan, π-stacking interactions can occur between the electron-rich aromatic ring of the amino acid and the electron-deficient π-system of the pyrrolinone ring. These interactions, though generally weaker than hydrogen bonds, can contribute to the specificity and stability of the binding.

Conformational Mimicry and Peptidomimetic Applications of the Pyrrolinone Scaffold

A major application of the this compound scaffold lies in its use as a peptidomimetic, where it mimics the secondary structures of peptides, such as β-strands, β-sheets, β-turns, and helices. This mimicry allows for the design of small molecules that can modulate protein-protein interactions, which are often mediated by these secondary structural elements.

Design and Evaluation of this compound Based Motifs as β-Strand or β-Sheet Mimics

The rigid and extended conformation of the pyrrolinone scaffold makes it an excellent mimic of β-strands. nih.gov Molecular mechanics calculations on the closely related 4-ethoxy-3-pyrrolin-2-ones suggest that these dipeptide analogues adopt a linear, extended conformation. figshare.com This inherent conformational preference allows for the design of molecules that can present side chains in a manner analogous to a peptide in a β-strand conformation. By strategically placing functional groups on the pyrrolinone core, it is possible to replicate the side-chain display of a native peptide sequence.

The utility of the polypyrrolinone scaffold as a β-strand mimic has been demonstrated in the design of enzyme inhibitors. nih.gov For example, inhibitors of proteases that recognize their substrates in an extended β-strand conformation have been successfully developed using this scaffold. The 4-n-propoxy group can be envisioned to mimic the side chain of an amino acid residue within the β-strand.

| Feature | Peptide β-Strand | This compound Scaffold | Significance in Mimicry |

| Backbone Conformation | Extended, zig-zag | Rigid, linear, extended | Pre-organized for binding, reducing entropic penalty. |

| Hydrogen Bonding | Inter-strand H-bonds in a β-sheet | Lactam N-H and C=O can mimic peptide backbone H-bonding | Crucial for recognition and stabilization. |

| Side Chain Analogue | Amino acid side chains | n-Propoxy group and other substituents | Allows for mimicry of specific amino acid residues. |

Exploration of Turn and Helical Mimicry Potential

Beyond β-strand mimicry, the pyrrolinone scaffold has also been explored for its potential to mimic turns and helices. By introducing specific stereochemistry and linking multiple pyrrolinone units, it is possible to induce turn-like or helical conformations.

Pyrrole-based scaffolds have been designed to act as β-turn mimics by presenting amino acid side chains in orientations that correspond to the i+1 and i+2 residues of a type I β-turn. nih.govresearchgate.net While specific examples with the 4-n-propoxy group are not detailed, the general principle of using the rigid pyrrolinone core to control the spatial arrangement of substituents is applicable.

The potential for helical mimicry is also an area of interest. nih.gov Although less common than β-strand mimicry, the controlled oligomerization of pyrrolinone units could, in principle, lead to helical structures. The precise control over stereochemistry and the nature of the linking units would be critical in achieving a desired helical conformation.

Q & A

Q. What are the key synthetic routes for 4-n-Propoxy-3-pyrrolin-2-one, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted amines with carbonyl compounds. For example, Nguyen et al. (2022) optimized a route using 4-acetyl-3-hydroxy intermediates, followed by propoxylation under alkaline conditions . Key intermediates are characterized via ¹H/¹³C NMR (to confirm propoxy group integration) and IR spectroscopy (to verify lactam carbonyl stretching at ~1700 cm⁻¹). Purity is assessed via HPLC (≥98% purity threshold) .

Q. How is the pharmacological activity of this compound evaluated in antimicrobial studies?

- Methodological Answer : Antimicrobial screening follows CLSI guidelines using Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Minimum inhibitory concentrations (MICs) are determined via broth microdilution. Gein et al. (2011) reported MIC values of 8–32 µg/mL for pyrrolin-2-one derivatives, with activity linked to the electron-withdrawing propoxy group enhancing membrane permeability . Negative controls (e.g., DMSO) and reference antibiotics (e.g., ciprofloxacin) are included to validate assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolinone ring) influence bioactivity?

- Methodological Answer : A structure-activity relationship (SAR) study compares analogs with varying substituents. For example:

Q. How can contradictory data on solubility and stability be resolved?

- Methodological Answer : Discrepancies in solubility (e.g., 2.5 mg/mL vs. 5 mg/mL in DMSO) may arise from crystallinity differences (amorphous vs. crystalline forms). Use powder X-ray diffraction (PXRD) to confirm polymorphic forms. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring can identify degradation products (e.g., hydrolysis of the lactam ring) .

Q. What computational methods are used to predict the reactivity of this compound?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model the electron density of the lactam ring, identifying nucleophilic attack sites (e.g., carbonyl carbon). Molecular dynamics simulations (NAMD) predict solvation behavior in aqueous buffers. Nguyen et al. (2022) validated these models against experimental reaction yields (>85% accuracy) .

Q. What advanced analytical techniques are critical for impurity profiling?

- Methodological Answer : LC-MS/MS (Q-TOF) identifies trace impurities (e.g., depropoxylated byproducts at m/z 168.1). NMR relaxation experiments (T₁/T₂ measurements) quantify residual solvents (e.g., ethyl acetate < 500 ppm). For chiral purity, use chiral HPLC (Chiralpak AD-H column) with a heptane/ethanol mobile phase .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- Storage : Under nitrogen at –20°C to prevent oxidation .

- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166/EC standard).

- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

- Waste Disposal : Incinerate at >1200°C to avoid toxic byproducts (e.g., NOₓ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.